

Evodol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodol is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids. It has been isolated from the unripe fruits of Evodia rutaecarpa (Juss.) Benth., a plant used in traditional Chinese medicine.[1][2] The structural determination of complex natural products like **Evodol** is a critical step in understanding their chemical properties and potential biological activities. This technical guide provides a detailed overview of the structure elucidation of **Evodol**, presenting its comprehensive spectral data and the experimental methodologies employed in its characterization. All data presented herein is based on the findings from the scientific literature.

Physicochemical Properties

Property	Value	
Molecular Formula	C26H28O9	
Molecular Weight	484.5 g/mol	
Exact Mass	484.17333247 Da	
Appearance	White Powder	
IUPAC Name	(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0 ² ,7.0 ² ,10.0 ¹⁴ ,16.0 ¹⁴ ,20]d ocos-10-ene-5,12,17-trione	

Structure Elucidation

The definitive structure of **Evodol** was established through a combination of extensive spectroscopic analyses, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure of Evodol

Click to download full resolution via product page

Caption: Chemical structure of **Evodol**.

Spectral Data

The following tables summarize the key spectral data obtained for **Evodol**.

Mass Spectrometry (MS) Data

lon	m/z
[M+H]+ (ESI-MS)	485

Infrared (IR) Spectroscopy Data

Functional Group	Absorption (cm ⁻¹)
Hydroxyl (O-H)	3440
Carbonyl (C=O)	1735, 1665
Furan ring	1504

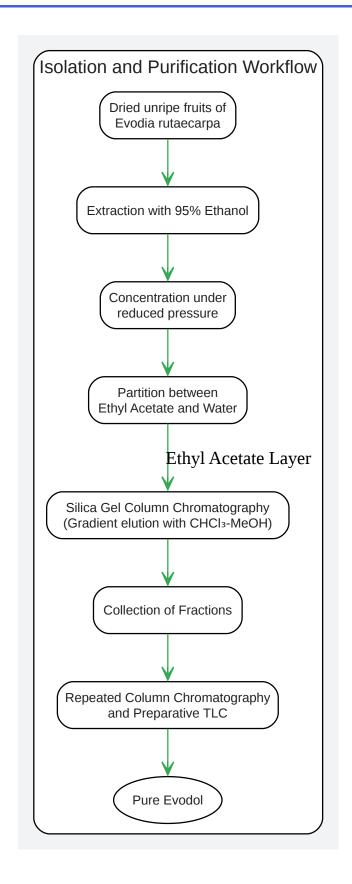
¹H Nuclear Magnetic Resonance (NMR) Spectral Data

(500 MHz, CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.42	S	
H-2	3.12	d	12.5
Η-5α	2.87	dd	15.0, 3.0
Η-5β	2.45	d	15.0
Η-6α	2.65	m	
Η-6β	1.85	m	
H-15	4.05	S	
H-17	5.45	S	
H-21	7.38	t	1.5
H-22	6.35	t	1.0
H-23	7.42	t	1.0
4-CH₃	1.25	S	
8-CH₃	1.10	S	_
10-CH₃	1.15	S	_
13-CH₃	1.45	S	

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

(125 MHz. CDCl₃)


Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
C-1	78.8	C-14	169.5
C-2	45.5	C-15	58.0
C-3	166.5	C-16	170.5
C-4	80.5	C-17	78.0
C-5	51.5	C-20	125.0
C-6	36.8	C-21	141.0
C-7	172.5	C-22	109.8
C-8	55.5	C-23	143.2
C-9	45.8	4-CH₃	21.0
C-10	45.2	8-CH₃	19.5
C-11	38.2	10-CH₃	28.0
C-12	35.5	13-CH₃	17.0
C-13	49.0		

Experimental Protocols

The isolation and structure elucidation of **Evodol** involved a multi-step process, as outlined below.

Isolation of Evodol

Click to download full resolution via product page

Caption: Experimental workflow for the isolation of **Evodol**.

The dried and powdered unripe fruits of Evodia rutaecarpa were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction was subjected to repeated column chromatography on silica gel, using a gradient elution system of chloroform-methanol. Fractions containing **Evodol** were further purified by preparative thin-layer chromatography to afford the pure compound.

Structure Elucidation Methods

The structure of the isolated **Evodol** was determined by the following spectroscopic methods:

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer to identify the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (HSQC and HMBC) were conducted on a 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. These experiments were crucial for establishing the carbon skeleton and the complete assignment of all proton and carbon signals, ultimately leading to the unequivocal determination of the structure of **Evodol**.

Conclusion

The comprehensive analysis of spectral data from mass spectrometry, IR, and advanced NMR techniques has enabled the complete structure elucidation of **Evodol**. This detailed technical guide provides researchers and scientists with the foundational chemical data necessary for further investigation into the pharmacological properties and potential therapeutic applications of this complex natural product. The provided experimental protocols offer a clear methodology for its isolation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evodol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191716#evodol-structure-elucidation-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com